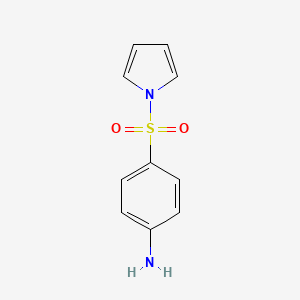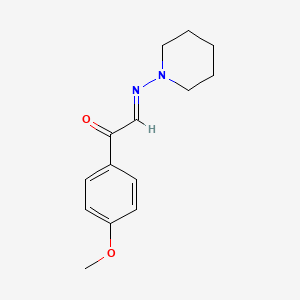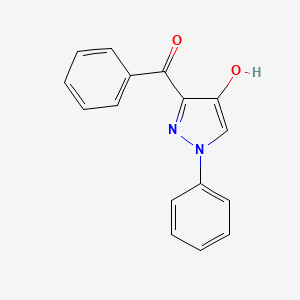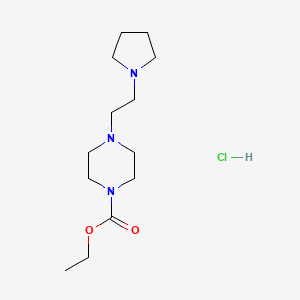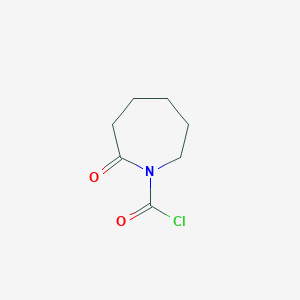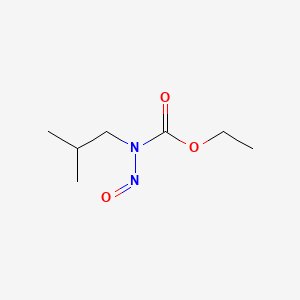
Carbamic acid, N-isobutyl-N-nitroso-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-isobutyl-N-nitroso-, ethyl ester is a chemical compound with the molecular formula C8H16N2O3 It is a derivative of carbamic acid, where the hydrogen atoms are replaced by an isobutyl group and a nitroso group, and the carboxyl group is esterified with ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-isobutyl-N-nitroso-, ethyl ester typically involves the reaction of isobutylamine with nitrous acid to form the corresponding nitrosoamine. This intermediate is then reacted with ethyl chloroformate to yield the desired ester. The reaction conditions generally require a controlled temperature environment and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, N-isobutyl-N-nitroso-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Corresponding carbamates and alcohols.
Aplicaciones Científicas De Investigación
Carbamic acid, N-isobutyl-N-nitroso-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, N-isobutyl-N-nitroso-, ethyl ester involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to modifications that can alter their function. The ester group can undergo hydrolysis to release the active carbamic acid derivative, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, N-methyl-N-nitroso-, ethyl ester
- Carbamic acid, N-nitroso-N-propyl-, ethyl ester
- Carbamic acid, N-nitroso-N-butyl-, ethyl ester
Uniqueness
Carbamic acid, N-isobutyl-N-nitroso-, ethyl ester is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isobutyl group can lead to different reaction pathways and interactions compared to other similar compounds.
Propiedades
Número CAS |
24423-85-6 |
|---|---|
Fórmula molecular |
C7H14N2O3 |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
ethyl N-(2-methylpropyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C7H14N2O3/c1-4-12-7(10)9(8-11)5-6(2)3/h6H,4-5H2,1-3H3 |
Clave InChI |
SRVHGAWALGBEAV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N(CC(C)C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


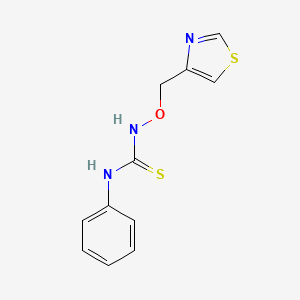

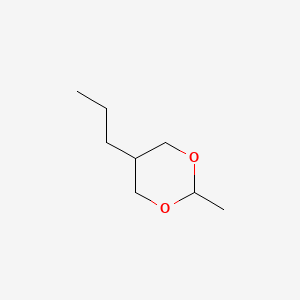
![N-[(1E)-2,2,2-Trichloroethylidene]acetamide](/img/structure/B14702445.png)
![[(Diethoxymethoxy)methyl]benzene](/img/structure/B14702452.png)
